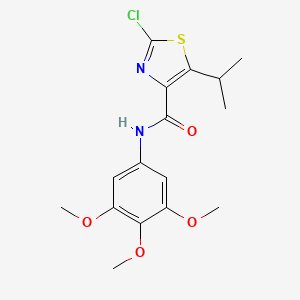

2-chloro-5-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Description

This compound features a 1,3-thiazole core substituted with a chlorine atom at position 2, an isopropyl group at position 5, and a carboxamide moiety linked to a 3,4,5-trimethoxyphenyl ring. The trimethoxyphenyl group is notable for enhancing bioavailability, as seen in related compounds adhering to Lipinski’s "rule of five" for drug-likeness . Thiazole derivatives are widely explored for biological activities, including anticancer, herbicidal, and tubulin-binding effects.

Properties

Molecular Formula |

C16H19ClN2O4S |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

2-chloro-5-propan-2-yl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H19ClN2O4S/c1-8(2)14-12(19-16(17)24-14)15(20)18-9-6-10(21-3)13(23-5)11(7-9)22-4/h6-8H,1-5H3,(H,18,20) |

InChI Key |

KLQVBGIRHUVMNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-chloro-5-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic derivative of thiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 373.86 g/mol. The presence of the thiazole ring contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated activity against various bacterial strains and fungi.

| Microorganism | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81–15.62 μg/mL | |

| Escherichia coli | 3.91–15.62 μg/mL | |

| Candida albicans | 3.92–4.01 mM |

These findings suggest that the compound may possess comparable antimicrobial effects, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, related compounds have shown cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF7 (Breast cancer) | 3.79 | |

| NCI-H460 (Lung cancer) | 12.50 | |

| Hep-2 (Laryngeal cancer) | 17.82 |

The mechanism of action often involves the induction of apoptosis and inhibition of cellular proliferation, making thiazole derivatives promising candidates for cancer therapy.

Anti-inflammatory Activity

Thiazole compounds are also recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines. This activity is essential for developing treatments for inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the synthesis of several thiazole derivatives, including the target compound, demonstrating potent activity against Candida albicans and Staphylococcus aureus with MIC values comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds similar to the target showed significant cytotoxicity with IC₅₀ values in the micromolar range .

- Mechanistic Studies : Research into the mechanism of action suggested that these compounds induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at various checkpoints .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Chloro substituent at the 2-position

- Isopropyl group at the 5-position

- Trimethoxyphenyl moiety at the nitrogen position

- Carboxamide functional group at the 4-position

These features contribute to its biological activity and solubility, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-chloro-5-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide have been evaluated for their efficacy against various bacterial strains and fungi. The structural complexity of this compound may enhance its interaction with microbial targets, potentially overcoming resistance mechanisms observed in pathogens .

Anticancer Potential

The thiazole framework has been associated with anticancer activity. Research has shown that derivatives of thiazoles can inhibit cancer cell proliferation. In particular, studies involving molecular docking have suggested that this compound could bind effectively to targets involved in cancer cell signaling pathways . Compounds with similar structures have demonstrated promising results against breast cancer cell lines, indicating a potential for further exploration in oncology .

Agrochemical Applications

Thiazole derivatives are also being investigated for their roles in agriculture as fungicides or herbicides. The unique chemical structure of this compound may provide enhanced efficacy against specific pests or diseases affecting crops. The incorporation of methoxy groups can improve the compound's stability and bioavailability in agricultural formulations.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole and Thiadiazole Derivatives

(a) N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

- Structure : A thiazole ring fused with a pyrimidine group, retaining the 3,4,5-trimethoxyphenyl substituent.

- Synthesis: Prepared via bromination of 3,4,5-trimethoxy acetophenone, followed by thiourea condensation and reaction with 4,6-dichloro-2-methylpyrimidine (72% yield) .

(b) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole core with a 4-chlorobenzylidene group and 4-methylphenyl substituent.

- Activity : Demonstrates insecticidal and fungicidal properties, common in thiadiazole derivatives .

- Key Difference : The thiadiazole core (vs. thiazole) and lack of trimethoxyphenyl group reduce overlap in biological targets compared to the target compound.

Trimethoxyphenyl-Containing Analogs

(a) N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine Analogues

- Structure : Oxadiazole core with a 3,4,5-trimethoxyphenyl group.

- Activity : Designed as anticancer agents; complies with Lipinski’s rule, suggesting favorable oral bioavailability .

- Comparison : The oxadiazole core may confer distinct electronic properties compared to thiazole, affecting binding to targets like tubulin.

(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Anticancer Thiazole Derivatives

(a) 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives

- Structure : Thiazole with methyl and phenyl substituents.

- Activity: IC50 values of 1.61–1.98 µg/mL against HepG-2 (hepatocellular carcinoma) cells .

- Comparison : The target compound’s chloro and isopropyl groups may enhance cytotoxicity or selectivity compared to methyl/phenyl substituents.

Structural and Functional Data Table

Key Research Findings and Trends

Role of Trimethoxyphenyl Group : This substituent is recurrent in tubulin-binding agents (e.g., combretastatin analogs) and enhances cellular uptake due to hydrophobic interactions .

Impact of Heterocyclic Core: Thiazoles and oxadiazoles exhibit distinct electronic profiles, influencing target binding.

Synthetic Efficiency : Microwave-assisted synthesis (e.g., in benzothiazole analogs ) offers rapid access but lower yields compared to traditional methods (e.g., 72% yield in thiazole-pyrimidine hybrids ).

Preparation Methods

Step 1: Construction of the Thiazole Core

The thiazole ring is typically synthesized through cyclization reactions involving α-halo carbonyl compounds and sulfur/nitrogen nucleophiles. For this compound, the isopropyl and chloro substituents must be introduced during or after cyclization.

Method A: Hantzsch-Type Cyclization

A plausible route involves reacting a β-keto ester or α-halo ketone with thiourea or its derivatives. For example:

-

Reactants : 2-Chloroacetophenone derivatives (with isopropyl groups) and thiourea.

-

Conditions : Cyclization in the presence of a base (e.g., K₂CO₃) or acid catalyst.

-

Outcome : Formation of the thiazole ring with the 5-isopropyl and 2-chloro groups.

This approach is supported by methods described for 2-aminothiazoles, where α-halo carbonyl compounds undergo cyclization with thiourea under reflux. However, precise control over substituent positions is critical.

Method B: Ullmann-Type Coupling

For introducing the chloro group post-cyclization, an Ullmann coupling reaction could be employed. For instance:

-

Substrate : A bromo-substituted thiazole derivative with the isopropyl group.

-

Conditions : Reaction with Cu catalysts and a chloro source (e.g., CuCl₂) under inert atmosphere.

-

Outcome : Substitution of bromine with chlorine at position 2.

Step 2: Carboxamide Formation

The 4-carboxamide group is introduced via coupling reactions. Two approaches are viable:

Approach 1: Acid Chloride Intermediate

-

Conversion to Acid Chloride : Treat the thiazole-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.

-

Amination : React the acid chloride with 3,4,5-trimethoxyaniline in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature.

-

Purification : Recrystallization from ethanol or column chromatography.

This method aligns with protocols for synthesizing thiazole carboxamides, such as 2a in, where EDCI and DMAP were used to couple arylamines with thiazole-5-carboxylic acids.

Approach 2: Direct Coupling with Activating Agents

-

Coupling Reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM.

-

Reaction : Combine the thiazole-4-carboxylic acid, EDCI, DMAP, and 3,4,5-trimethoxyaniline under argon. Stir for 12–48 hours.

-

Workup : Extract with HCl and recrystallize.

Alternative Route: Sequential Functionalization

Step 1: Synthesis of 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic Acid

Step 2: Chlorination at Position 2

-

Electrophilic Substitution : Treat the thiazole-4-carboxylic acid with Cl₂ gas or SOCl₂ to introduce chlorine at position 2.

-

Purification : Column chromatography or recrystallization.

Step 3: Carboxamide Coupling

Repeat the coupling methods outlined in Section 1.

Key Reaction Conditions and Data

Table 1: Representative Reaction Conditions for Analogous Thiazole Carboxamides

Challenges and Optimization Strategies

-

Regioselectivity : During cyclization, ensuring the isopropyl group occupies position 5 requires precise control of starting material geometry.

-

Solubility Issues : Polar solvents like DCM or DMF may be necessary for coupling reactions involving bulky amines.

-

Racemization : Chiral centers in intermediates (e.g., isopropyl group) must be protected during acidic/basic conditions.

Spectroscopic Characterization

Post-synthesis characterization would include:

-

¹H NMR : Peaks for isopropyl (δ 1.01–1.05 ppm, d), chloro (δ 7.15–7.26 ppm, s), and trimethoxyphenyl (δ 3.63–3.83 ppm, s).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Hantzsch Cyclization | High regioselectivity, scalable | Requires harsh conditions (reflux) |

| Direct Coupling | Mild conditions, high yield | Sensitive to steric hindrance |

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core via cyclization of thiourea derivatives or thioamide intermediates. Key steps include:

- Cyclization: Reacting a thioamide precursor (e.g., 3,4,5-trimethoxybenzamide) with α-chloroketones under controlled pH (6–7) and temperature (60–80°C) to form the thiazole ring .

- Chlorination: Introducing the chloro substituent at position 2 using POCl₃ or SOCl₂ in anhydrous conditions .

- Amide Coupling: Final carboxamide formation via coupling reactions (e.g., EDC/HOBt) between the thiazole carboxylic acid and 3,4,5-trimethoxyaniline .

Critical Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C (cyclization), 0–5°C (chlorination) |

| Solvent | DMF (for coupling), THF (for cyclization) |

| pH | 6–7 (cyclization step) |

| Reaction Time | 12–24 hours (monitored via TLC) |

Advanced: How can X-ray crystallography using SHELX programs resolve structural ambiguities?

Methodological Answer:

SHELXL and SHELXS are robust tools for refining crystal structures, particularly for resolving ambiguities in electron density maps caused by disordered substituents (e.g., the isopropyl group or methoxy positions):

- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data is essential.

- Refinement: Use SHELXL’s restraints for flexible groups (e.g., trimethoxyphenyl) to model thermal motion and occupancy .

- Validation: Cross-check with PLATON or Mercury to ensure geometric accuracy and hydrogen-bonding networks .

Example Workflow:

Solve phase problem via direct methods (SHELXS).

Refine with SHELXL using anisotropic displacement parameters.

Analyze residual density peaks to identify potential disorder .

Basic: What spectroscopic techniques are essential for characterization?

Methodological Answer:

Note: Use deuterated DMSO for NMR to solubilize the aromatic/amide moieties .

Advanced: How do substituents influence reactivity in nucleophilic substitution?

Methodological Answer:

The electron-donating methoxy groups on the phenyl ring deactivate the amide nitrogen, reducing nucleophilicity. Conversely, the chloro group at position 2 activates the thiazole core toward electrophilic attack.

- Electronic Effects:

- Methoxy groups (σₚ = -0.12) increase electron density on the phenyl ring, stabilizing resonance structures .

- Chloro substituent (σₚ = +0.23) withdraws electrons, polarizing the thiazole ring for SNAr reactions .

- Experimental Design:

- Compare reaction rates with/without methoxy groups using Hammett plots .

Advanced: Strategies to resolve contradictory bioactivity data across assays?

Methodological Answer:

Contradictions often arise from assay-specific variables:

Solvent Effects: Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid protein denaturation .

pH Sensitivity: Test activity at physiological pH (7.4) vs. lysosomal pH (5.0) to assess stability .

Orthogonal Assays: Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability (MTT) to confirm target engagement .

Case Study: Discrepancies in IC₅₀ values may arise from aggregation; validate via dynamic light scattering (DLS) .

Advanced: Can molecular docking predict interactions with biological targets?

Methodological Answer:

Yes, docking studies using AutoDock Vina or Schrödinger can model interactions:

- Target Selection: Prioritize kinases or tubulin (common targets for thiazole-carboxamides) .

- Key Interactions:

- Validation: Compare docking poses with co-crystal structures of analogs (if available) .

Basic: Purification techniques for high-purity compound?

Methodological Answer:

- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for optimal separation .

- Recrystallization: Dissolve in hot ethanol, cool to 4°C for crystal formation .

- HPLC: Employ C18 columns (acetonitrile/water gradient) for final purity >95% .

Advanced: Thiazole core stability under varying pH conditions?

Methodological Answer:

The thiazole ring is stable in acidic conditions (pH 2–6) but hydrolyzes under strong basic conditions (pH >10):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.